Cochliodinol

Beschreibung

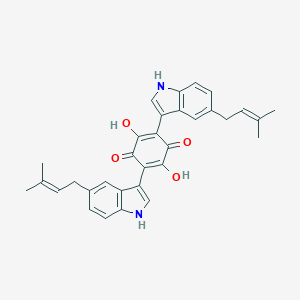

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-dihydroxy-3,6-bis[5-(3-methylbut-2-enyl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30N2O4/c1-17(2)5-7-19-9-11-25-21(13-19)23(15-33-25)27-29(35)31(37)28(32(38)30(27)36)24-16-34-26-12-10-20(14-22(24)26)8-6-18(3)4/h5-6,9-16,33-35,38H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXRULNXZJSCTQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC2=C(C=C1)NC=C2C3=C(C(=O)C(=C(C3=O)O)C4=CNC5=C4C=C(C=C5)CC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20149268 | |

| Record name | Cochliodinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11051-88-0 | |

| Record name | Cochliodinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11051-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cochliodinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011051880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cochliodinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cochliodinol: A Technical Guide to its Discovery, Isolation, and Characterization from Chaetomium

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of cochliodinol, a bioactive metabolite produced by fungi of the Chaetomium genus. It details the initial discovery, comprehensive experimental protocols for its isolation and purification, and a summary of its known biological activities, with a focus on its antifungal properties.

Introduction

Cochliodinol is a purple pigment first identified from cultures of Chaetomium cochliodes and Chaetomium globosum.[1][2][3] It is an intracellular metabolite with the molecular formula C₃₂H₃₂N₂O₄.[1][3] This compound has garnered interest due to its notable antifungal and antibacterial activities.[1] This guide serves as a comprehensive resource for researchers interested in the study and potential application of cochliodinol.

Discovery and Production

Cochliodinol was first reported by Brewer, Jerram, and Taylor in 1968.[2][3] Their work established that the pigment is produced intracellularly by several isolates of Chaetomium cochliodes and Chaetomium globosum on a variety of culture media.[1][3] The production of cochliodinol is directly proportional to the growth of the fungal isolate, with yields reaching up to 0.45 mg/mL of the culture medium.[1][3]

A second, related fluorescent pigment is also produced by the same Chaetomium isolates, but in significantly smaller quantities, approximately 1/500th of the cochliodinol yield.[1]

Experimental Protocols

The following sections provide detailed methodologies for the cultivation of Chaetomium species and the subsequent isolation and purification of cochliodinol.

Fungal Cultivation

A standardized protocol for the cultivation of Chaetomium for cochliodinol production is outlined below.

Materials:

-

Chaetomium cochliodes or Chaetomium globosum culture

-

Potato Dextrose Agar (PDA) plates

-

Liquid culture medium (e.g., Czapek's medium)

-

Erlenmeyer flasks

-

Shaking incubator

Procedure:

-

Inoculation: Aseptically transfer a small agar plug of a mature Chaetomium culture to the center of a fresh PDA plate.

-

Incubation: Incubate the plates at 25°C for 7-10 days, or until sufficient mycelial growth is observed.

-

Liquid Culture: From the PDA plate, transfer several agar plugs containing fungal mycelium to Erlenmeyer flasks containing the liquid culture medium.

-

Fermentation: Incubate the liquid cultures on a rotary shaker at 150 rpm and 25°C for 10-14 days. The appearance of a deep purple color in the mycelium indicates the production of cochliodinol.

Isolation and Purification of Cochliodinol

The following protocol for the extraction and purification of cochliodinol is based on established methods for fungal metabolite isolation.

Materials:

-

Chaetomium culture broth from fermentation

-

Blender or homogenizer

-

Freeze-dryer (lyophilizer)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane

-

Chloroform

-

Methanol

-

High-Performance Liquid Chromatography (HPLC) system

-

C18 HPLC column

-

Acetonitrile

-

Water

Procedure:

-

Mycelium Harvesting: Separate the mycelium from the culture broth by filtration.

-

Cell Lysis: For complete extraction, it is essential to lyse the fungal cells. Homogenize the mycelium in a blender and subsequently freeze-dry the material.

-

Solvent Extraction: Extract the lyophilized mycelium with ethyl acetate. Repeat the extraction process three times to ensure complete recovery of the metabolite.

-

Drying and Concentration: Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate. Concentrate the extract under reduced pressure using a rotary evaporator to yield a crude purple pigment.

-

Silica Gel Column Chromatography:

-

Prepare a silica gel column packed in hexane.

-

Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of chloroform and then methanol.

-

Collect the fractions and monitor by thin-layer chromatography (TLC). The purple-colored fractions contain cochliodinol.

-

-

HPLC Purification:

-

Pool the cochliodinol-containing fractions from the column chromatography and concentrate.

-

Further purify the sample using a C18 HPLC column.

-

Elute with a gradient of acetonitrile in water.

-

Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to cochliodinol.

-

Evaporate the solvent to obtain pure cochliodinol.

-

Quantitative Data

The following table summarizes the key quantitative data for cochliodinol.

| Parameter | Value | Reference |

| Molecular Formula | C₃₂H₃₂N₂O₄ | [1][3] |

| Molecular Weight | 524.6 g/mol | |

| Maximum Yield | Up to 0.45 mg/mL | [1][3] |

Spectroscopic Data

The structural elucidation of cochliodinol was achieved through extensive spectroscopic analysis. The following data is based on the findings of Jerram et al. (1975).

| ¹H NMR (300 MHz, CDCl₃) | ¹³C NMR (75 MHz, CDCl₃) |

| δ (ppm) | δ (ppm) |

| Data to be populated from Jerram et al. (1975) | Data to be populated from Jerram et al. (1975) |

Mass Spectrometry

The fragmentation pattern of cochliodinol in mass spectrometry provides key structural information.

| m/z | Relative Intensity (%) | Proposed Fragment |

| Data to be populated from Jerram et al. (1975) | Data to be populated from Jerram et al. (1975) | Data to be populated from Jerram et al. (1975) |

Biological Activity and Signaling Pathways

Cochliodinol exhibits significant antifungal activity against a range of microorganisms.[1] A key study demonstrated that cochliodinol at a concentration of 15 µg/mL reduces the respiration rate of Fusarium oxysporum microspores by approximately 70%.[4] This inhibitory effect was observed with both glucose and succinate as substrates, suggesting a direct impact on the mitochondrial electron transport chain.

Proposed Mechanism of Action

The inhibition of respiration in F. oxysporum points towards cochliodinol interfering with key components of the mitochondrial electron transport chain. This could involve the inhibition of one or more of the enzyme complexes (Complex I-IV) responsible for oxidative phosphorylation. Such inhibition would lead to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS), ultimately leading to fungal cell death.

Visualizations

Experimental Workflow

Caption: Workflow for the cultivation and isolation of cochliodinol.

Proposed Signaling Pathway Inhibition

Caption: Proposed mechanism of cochliodinol's antifungal action.

Conclusion

Cochliodinol, a purple pigment from Chaetomium species, represents a promising natural product with significant antifungal properties. This guide has provided a detailed overview of its discovery, methods for its production and purification, and insights into its mechanism of action. The inhibition of mitochondrial respiration in fungi highlights a key area for further investigation and potential development of novel antifungal agents. The protocols and data presented herein are intended to facilitate future research into this fascinating and potent metabolite.

References

- 1. researchgate.net [researchgate.net]

- 2. The production of cochliodinol and a related metabolite by Chaetomium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. The effect of cochliodinol, a metabolite of Chaetomium cochliodes, on the respiration of microsopores of Fusarium oxysporum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cochliodinol-Producing Fungal Strains

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochliodinol, a purple pigment metabolite, has garnered significant interest within the scientific community for its notable antifungal and antibacterial properties. Produced by specific fungal strains of the genus Chaetomium, this secondary metabolite presents a promising avenue for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of cochliodinol, focusing on the producing fungal strains, quantitative production data, detailed experimental protocols for its isolation and characterization, and insights into its mechanism of action.

Cochliodinol-Producing Fungal Strains

Cochliodinol is primarily produced by fungi belonging to the genus Chaetomium, specifically Chaetomium cochliodes and Chaetomium globosum. These species are known to synthesize a variety of bioactive secondary metabolites, with cochliodinol being a characteristic purple pigment.

Quantitative Production of Cochliodinol

The production of cochliodinol is an intracellular process and can be influenced by the specific fungal isolate and the composition of the culture medium. While the rate of production is generally proportional to the growth of the fungus for a given isolate, there is considerable variation in yield between different isolates.

Table 1: Quantitative Production of Cochliodinol by Chaetomium Species

| Fungal Species | Isolate(s) | Culture Medium | Maximum Yield | Reference(s) |

| Chaetomium cochliodes | Three isolates | Wide range of media | Up to 0.45 mg/ml | |

| Chaetomium globosum | Two isolates | Wide range of media | Up to 0.45 mg/ml |

Experimental Protocols

Cultivation of Chaetomium cochliodes for Cochliodinol Production

This protocol outlines the steps for cultivating Chaetomium cochliodes to produce cochliodinol.

Materials:

-

Chaetomium cochliodes culture

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Sterile flasks

-

Incubator

Procedure:

-

Activation of Fungal Culture: Inoculate the Chaetomium cochliodes strain onto PDA plates and incubate at 25-28°C for 7-10 days until sufficient mycelial growth is observed.

-

Inoculum Preparation: From the mature PDA culture, aseptically transfer a few agar plugs of the fungal mycelium into a flask containing sterile PDB.

-

Fermentation: Incubate the flask on a rotary shaker at 120-150 rpm and 25-28°C for 14-21 days in the dark to allow for optimal growth and production of cochliodinol.

Extraction and Purification of Cochliodinol

The following protocol details the extraction and purification of cochliodinol from the fungal biomass.

Materials:

-

Fungal biomass from Chaetomium cochliodes culture

-

Ethyl acetate

-

Hexane

-

Methanol

-

Silica gel for column chromatography

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Extraction:

-

Harvest the fungal biomass by filtration.

-

Dry the biomass (e.g., by lyophilization).

-

Extract the dried biomass with ethyl acetate at room temperature with agitation for 24 hours.

-

Filter the mixture and collect the ethyl acetate extract.

-

Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Purification:

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of hexane and ethyl acetate).

-

Load the dissolved extract onto a silica gel column pre-equilibrated with hexane.

-

Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the purple cochliodinol pigment.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Pool the cochliodinol-containing fractions from the column chromatography and concentrate them.

-

Further purify the concentrated fraction by preparative HPLC using a suitable column (e.g., C18) and a mobile phase gradient (e.g., methanol-water or acetonitrile-water) to obtain pure cochliodinol.

-

-

Characterization of Cochliodinol

The structure of the purified cochliodinol can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of cochliodinol, including the connectivity of atoms and the stereochemistry.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition of cochliodinol.

Mechanism of Action

Cochliodinol exhibits its antifungal activity by interfering with cellular respiration. Studies have shown that at a concentration of 15 μg/ml, cochliodinol reduces the respiration rate of Fusarium oxysporum microspores by approximately 70% when glucose or succinate are used as substrates. This suggests that cochliodinol likely targets one or more components of the mitochondrial electron transport chain. As a quinone-containing metabolite, a plausible mechanism is the inhibition of electron flow, potentially at Complex III (cytochrome bc1 complex), thereby disrupting ATP synthesis and leading to fungal cell death.

Visualizations

Signaling Pathway: Proposed Inhibition of Mitochondrial Respiration by Cochliodinol

Caption: Proposed inhibition of Complex III by Cochliodinol.

Experimental Workflow: Isolation and Bioactivity Screening of Cochliodinol

Caption: Workflow for cochliodinol isolation and screening.

The Unveiling of Cochliodinol's Origin: A Deep Dive into its Biosynthetic Pathway in Chaetomium globosum

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the proposed biosynthetic pathway of cochliodinol, a dimeric benzoquinone secondary metabolite produced by the filamentous fungus Chaetomium globosum. While direct experimental elucidation of the cochliodinol pathway remains to be fully detailed in scientific literature, this document synthesizes current knowledge on the biosynthesis of the closely related and co-occurring metabolite, cochliodone A, to present a robust, plausible model for cochliodinol's formation. This guide is intended to serve as a foundational resource for researchers in natural product biosynthesis, mycology, and drug discovery.

Chaetomium globosum is a well-known producer of a diverse array of bioactive secondary metabolites. Among these, the cochliodones, a family of dimeric azaphilones and benzoquinones, have garnered significant interest for their potential biological activities. Understanding the genetic and enzymatic machinery behind their production is crucial for harnessing their therapeutic potential. Recent studies have successfully identified and characterized the biosynthetic gene cluster responsible for cochliodone A production in C. globosum, offering a blueprint to infer the synthesis of structurally similar compounds like cochliodinol.

A Proposed Biosynthetic Pathway for Cochliodinol

The biosynthesis of cochliodinol is hypothesized to share a significant portion of its pathway with that of cochliodone A, diverging at a late stage. The pathway is proposed to initiate from the condensation of acetyl-CoA and malonyl-CoA by a non-reducing polyketide synthase (NR-PKS) to form a polyketide backbone. This backbone then undergoes a series of modifications including cyclization, aromatization, and tailoring reactions mediated by various enzymes encoded within the "cochliodones biosynthesis cluster."

The key proposed steps are as follows:

-

Polyketide Synthesis: A highly-reducing polyketide synthase (HR-PKS) and a non-reducing polyketide synthase (NR-PKS) likely collaborate to produce the initial polyketide chain.

-

Cyclization and Aromatization: The polyketide intermediate undergoes intramolecular cyclization and subsequent aromatization to form a monomeric precursor.

-

Tailoring Modifications: A series of tailoring enzymes, including oxidoreductases and methyltransferases, modify the monomeric precursor.

-

Dimerization: A laccase-like multicopper oxidase is proposed to catalyze the oxidative dimerization of two monomeric units to form the core structure of cochliodinol.

-

Final Modifications: Subsequent enzymatic modifications, potentially involving hydroxylases, lead to the final cochliodinol structure.

The following diagram illustrates the proposed biosynthetic pathway for cochliodinol, drawing parallels from the experimentally supported pathway of cochliodone A.

Quantitative Data Summary

Direct quantitative data for the biosynthetic pathway of cochliodinol is not currently available in the literature. However, studies on the production of related secondary metabolites in Chaetomium globosum provide some context for typical yields and culture conditions. The following table summarizes production data for cochliodinol as reported in a foundational study. It is important to note that these values can vary significantly based on the fungal strain, culture medium, and fermentation conditions.

| Metabolite | Producing Organism | Culture Medium | Yield | Reference |

| Cochliodinol | Chaetomium cochliodes, Chaetomium globosum | Not specified | Up to 0.45 mg/ml | Brewer et al., 1968 |

Key Experimental Protocols

The elucidation of secondary metabolite biosynthetic pathways relies on a combination of genetic and biochemical techniques. The following are detailed methodologies for key experiments that would be essential for validating the proposed cochliodinol pathway.

Gene Knockout via Homologous Recombination in Chaetomium globosum

This protocol describes a general workflow for targeted gene deletion to investigate the function of genes within the putative cochliodinol biosynthetic cluster.

a. Vector Construction:

- Isolate genomic DNA from C. globosum.

- Amplify the 5' and 3' flanking regions (typically 1-2 kb) of the target gene using high-fidelity PCR.

- Clone the amplified flanking regions into a knockout vector containing a selectable marker (e.g., hygromycin B resistance cassette). The flanking regions should be positioned on either side of the resistance cassette.

- Verify the final construct by restriction digestion and Sanger sequencing.

b. Protoplast Preparation and Transformation:

- Grow C. globosum mycelia in a suitable liquid medium.

- Harvest and wash the mycelia.

- Digest the fungal cell walls using a mixture of enzymes (e.g., lysing enzymes from Trichoderma harzianum, driselase) in an osmotic stabilizer (e.g., 0.6 M KCl).

- Filter the resulting protoplasts through sterile glass wool to remove mycelial debris.

- Wash and resuspend the protoplasts in an appropriate buffer (e.g., STC buffer: 1.2 M sorbitol, 10 mM Tris-HCl, 50 mM CaCl2).

- Add the knockout vector DNA to the protoplast suspension.

- Induce DNA uptake by adding polyethylene glycol (PEG) solution.

- Plate the transformed protoplasts on a regeneration medium containing the selective antibiotic (e.g., hygromycin B).

c. Screening and Verification of Transformants:

- Isolate genomic DNA from putative transformants.

- Perform PCR analysis using primers that bind outside the flanking regions and within the resistance cassette to confirm homologous recombination.

- Further verify the gene deletion by Southern blot analysis.

- Analyze the metabolic profile of the knockout mutant by HPLC or LC-MS to confirm the cessation of cochliodinol production.

Heterologous Expression in Aspergillus nidulans

This protocol outlines the expression of the putative cochliodinol biosynthetic gene cluster in a well-characterized host to confirm its role in producing the final compound.

a. Gene Cluster Cloning:

- Identify the full-length genes of the putative cochliodinol biosynthetic cluster from the C. globosum genome.

- Amplify each gene, including its native promoter and terminator regions, by PCR.

- Assemble the individual genes into a single expression construct using techniques such as Gibson assembly or yeast homologous recombination. The construct should be in a vector suitable for replication in E. coli and transformation into A. nidulans.

b. Fungal Transformation:

- Prepare protoplasts of a suitable A. nidulans host strain (often one with deletions of major endogenous secondary metabolite clusters to reduce background).

- Transform the protoplasts with the expression construct containing the cochliodinol gene cluster and a selectable marker.

- Select for transformants on an appropriate selective medium.

c. Metabolite Analysis:

- Cultivate the successful transformants in a suitable production medium.

- Extract the secondary metabolites from the culture broth and mycelia using an organic solvent (e.g., ethyl acetate).

- Analyze the extract by HPLC and LC-MS, comparing the metabolic profile to that of the wild-type A. nidulans and a pure standard of cochliodinol to confirm its production.

The following diagram illustrates a general experimental workflow for the elucidation of a fungal secondary metabolite biosynthetic pathway.

Conclusion and Future Directions

The proposed biosynthetic pathway for cochliodinol in Chaetomium globosum, based on the well-characterized pathway of cochliodone A, provides a solid framework for future research. The key to fully validating this pathway lies in the systematic application of the experimental protocols outlined in this guide. Targeted gene knockout of each gene within the "cochliodones biosynthesis cluster" will definitively establish their roles. Furthermore, heterologous expression of the entire cluster, as well as subsets of genes, will not only confirm the final product but also allow for the isolation and characterization of biosynthetic intermediates. In vitro assays with purified enzymes will be instrumental in dissecting the precise biochemical transformations at each step.

The elucidation of the cochliodinol biosynthetic pathway will not only deepen our understanding of the metabolic capabilities of Chaetomium globosum but also open avenues for the engineered biosynthesis of novel, bioactive analogues for potential applications in medicine and agriculture.

A Comprehensive Technical Guide to Cochliodinol: Properties, Protocols, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochliodinol, a secondary metabolite primarily produced by fungi of the genus Chaetomium, notably Chaetomium globosum and Chaetomium cochliodes, has garnered significant interest within the scientific community.[1][2] This purple pigment belongs to the class of bis(indolyl)benzoquinones and has demonstrated a range of biological activities, including notable antifungal and antioxidant properties.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of Cochliodinol, detailed experimental protocols for its isolation and characterization, and an exploration of its known biological activities and potential mechanisms of action.

Physical and Chemical Properties

Cochliodinol is a structurally complex molecule with the IUPAC name 2,5-dihydroxy-3,6-bis[5-(3-methylbut-2-enyl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione.[3] Its key physical and chemical properties are summarized in the table below, providing a ready reference for researchers.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₂H₃₀N₂O₄ | [3] |

| Molecular Weight | 506.6 g/mol | [3] |

| Appearance | Purple pigment | [4] |

| Melting Point | 214 °C | |

| Solubility | Soluble in most organic solvents, sparingly soluble in water. It forms stable, insoluble salts with strong bases, but the triethanolamine salt is appreciably soluble in water. | [1] |

Experimental Protocols

Isolation and Purification of Cochliodinol from Chaetomium globosum

The following protocol outlines a general method for the extraction and purification of Cochliodinol from fungal cultures.[2][3]

1. Fungal Cultivation:

-

Inoculate a pure culture of Chaetomium globosum on a suitable solid medium such as oatmeal agar and incubate at 25-27 °C for 14 days to obtain a mature culture.[5]

-

For large-scale production, prepare a solid rice medium by autoclaving a mixture of rice and water. Inoculate with agar plugs from the mature culture and incubate at 27 °C for 21 days.[5]

2. Extraction of Secondary Metabolites:

-

After the incubation period, dry the fermented rice solid medium and pulverize it.

-

Perform exhaustive extraction of the powdered culture with ethyl acetate. This can be done by maceration or using a Soxhlet apparatus.

-

Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Chromatographic Purification:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing the purple pigment corresponding to Cochliodinol.

-

Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) with a suitable reversed-phase column (e.g., C18) and a mobile phase gradient of methanol and water to obtain pure Cochliodinol.[6]

Characterization Techniques

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified Cochliodinol in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra to determine the chemical structure. The symmetrical nature of the Cochliodinol molecule will be reflected in the number and multiplicity of the signals.[5]

2. Mass Spectrometry (MS):

-

Utilize electrospray ionization mass spectrometry (ESI-MS) to determine the accurate mass and molecular formula of Cochliodinol.

-

Perform tandem mass spectrometry (MS/MS) to study the fragmentation pattern, which can provide further structural information.

3. Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the purified compound to identify the characteristic functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and N-H groups.

4. Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Record the UV-Vis spectrum of Cochliodinol in a suitable solvent (e.g., methanol). The spectrum will show characteristic absorption maxima in the visible region, which is responsible for its purple color.

Biological Activity and Signaling Pathways

Antifungal Activity

Cochliodinol has been reported to exhibit inhibitory activity against the growth of various microfungi.[1] One of the proposed mechanisms for its antifungal action is the disruption of cellular respiration. Studies on Fusarium oxysporum have shown that Cochliodinol can reduce the respiration rate of its microspores.[1] This inhibition of a fundamental metabolic process likely contributes to its fungistatic or fungicidal effects. The general mechanism of action for many antifungal agents involves targeting essential cellular processes like cell wall synthesis, membrane integrity, or nucleic acid and protein synthesis.[7][8][9] While the precise molecular targets of Cochliodinol are not fully elucidated, its impact on respiration suggests an interference with mitochondrial function or related enzymatic pathways.

Antioxidant Activity and Potential Signaling Pathways

Cochliodinol has been noted for its antioxidant properties. While the specific signaling pathways modulated by Cochliodinol have not been extensively studied, its antioxidant activity suggests a potential interaction with pathways involved in cellular stress response, such as the Nrf2-Keap1 pathway. The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response.[10][11] Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and activates the transcription of antioxidant and detoxification genes. Many natural antioxidant compounds exert their protective effects through the activation of this pathway.[10][11] It is plausible that Cochliodinol could act as an activator of the Nrf2 pathway, leading to an enhanced cellular defense against oxidative damage. Further research is required to confirm this hypothesis and to elucidate the precise molecular interactions of Cochliodinol with the components of this signaling cascade.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Antifungal Metabolites Produced by Chaetomium globosum No.04, an Endophytic Fungus Isolated from Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The production of cochliodinol and a related metabolite by Chaetomium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial Potential of Different Isolates of Chaetomium globosum Combined with Liquid Chromatography Tandem Mass Spectrometry Chemical Profiling [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Overview of Bioactive Compounds’ Role in Modulating the Nrf2/Keap1/NF-κB Pathway to Alleviate Lipopolysaccharide-Induced Endometritis [mdpi.com]

Cochliodinol: Unraveling the Antioxidant Potential of a Fungal Metabolite

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cochliodinol, a pigmented phenolic compound with the molecular formula C32H30N2O4, is a secondary metabolite produced by fungi belonging to the genus Chaetomium, notably Chaetomium cochliodes and Chaetomium globosum.[1][2] Historically, research on cochliodinol, primarily conducted in the mid-20th century, has centered on its isolation, structural characterization, and its pronounced antifungal and antibacterial properties.[1][3][4] While its phenolic nature suggests a potential for antioxidant activity, a comprehensive investigation into the specific mechanisms of this activity is notably absent in the current scientific literature. This technical guide aims to synthesize the available information on cochliodinol and to identify the significant knowledge gaps that present opportunities for future research in the realm of antioxidant science and therapeutic development.

Introduction to Cochliodinol

Cochliodinol is characterized as a purple pigment and is classified as a phenol.[1] It is biosynthesized by various Chaetomium species, which are a rich source of diverse and bioactive secondary metabolites.[1] The compound's structure has been identified as 2,5-dihydroxy-3,6-bis[5-(3-methylbut-2-enyl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione.[5][6] Early studies documented its inhibitory effects on the growth of various microfungi and bacteria.[1][3]

The Antioxidant Hypothesis: An Unexplored Frontier

Phenolic compounds are a well-established class of antioxidants that exert their effects through various mechanisms, including scavenging of reactive oxygen species (ROS), chelation of metal ions, and modulation of cellular antioxidant defense systems. Given that cochliodinol is a phenolic compound, it is reasonable to hypothesize that it possesses antioxidant properties. However, dedicated studies to elucidate the specific antioxidant mechanism of cochliodinol are currently unavailable.

Key Research Questions:

-

Does cochliodinol exhibit direct radical scavenging activity against key ROS such as superoxide anion, hydroxyl radical, and hydrogen peroxide?

-

What is the in vitro antioxidant capacity of cochliodinol as measured by standard assays (e.g., DPPH, ABTS, FRAP, ORAC)?

-

Does cochliodinol influence the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx)?

-

Does cochliodinol activate the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response?

Potential Mechanisms of Antioxidant Activity (Hypothetical)

Based on the general understanding of phenolic antioxidants, the following mechanisms could be investigated for cochliodinol:

-

Direct Radical Scavenging: The hydroxyl groups on the benzoquinone ring of cochliodinol could potentially donate hydrogen atoms to neutralize free radicals, thereby terminating damaging chain reactions.

-

Modulation of Antioxidant Enzymes: Cochliodinol might enhance the expression and/or activity of key antioxidant enzymes. This could occur through the activation of transcription factors such as Nrf2.[7][8]

-

Metal Chelation: The structure of cochliodinol may allow it to chelate pro-oxidant metal ions like iron and copper, preventing them from participating in the Fenton reaction, a major source of hydroxyl radicals.

Proposed Experimental Workflows for Investigating Cochliodinol's Antioxidant Mechanism

To address the current knowledge gap, a systematic investigation of cochliodinol's antioxidant properties is required. The following diagrams outline potential experimental workflows.

Caption: Proposed workflow for in vitro assessment of cochliodinol's direct antioxidant capacity.

Caption: Proposed workflow for investigating the cellular antioxidant effects of cochliodinol.

Data Presentation: A Call for Future Research

Due to the lack of experimental data on the antioxidant activity of cochliodinol, it is not possible to present quantitative data in tabular format at this time. Future research should aim to populate tables such as the following:

Table 1: In Vitro Antioxidant Activity of Cochliodinol

| Assay | Cochliodinol (IC50/TEAC/etc.) | Positive Control (e.g., Ascorbic Acid, Trolox) |

| DPPH Radical Scavenging | Data to be determined | Reference value |

| ABTS Radical Scavenging | Data to be determined | Reference value |

| Ferric Reducing Power | Data to be determined | Reference value |

| Superoxide Scavenging | Data to be determined | Reference value |

| Hydroxyl Radical Scavenging | Data to be determined | Reference value |

Table 2: Effect of Cochliodinol on Antioxidant Enzyme Activity in a Cellular Model

| Treatment | SOD Activity (% of control) | CAT Activity (% of control) | GPx Activity (% of control) |

| Control | 100 | 100 | 100 |

| Oxidative Stressor | Data to be determined | Data to be determined | Data to be determined |

| Cochliodinol + Oxidative Stressor | Data to be determined | Data to be determined | Data to be determined |

Conclusion and Future Directions

Cochliodinol remains an intriguing fungal metabolite with established antimicrobial properties and a high potential for antioxidant activity based on its chemical structure. However, a significant gap in the scientific literature exists regarding the experimental validation and mechanistic elucidation of this potential. The workflows and research questions outlined in this guide provide a roadmap for future investigations that could unlock the therapeutic potential of cochliodinol in oxidative stress-related pathologies. Such studies are essential to move cochliodinol from a compound of historical interest to a candidate for modern drug development. Researchers are encouraged to pursue these avenues to fully characterize the bioactivity of this unique natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. The toxicity of cochliodinol, an antibiotic metabolite of Chaetomium spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of cochliodinol, a metabolite of Chaetomium cochliodes, on the respiration of microsopores of Fusarium oxysporum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - Cochliodinol (C32H30N2O4) [pubchemlite.lcsb.uni.lu]

- 6. Cochliodinol | C32H30N2O4 | CID 2827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Unraveling the Antifungal Mechanism of Cochliodinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cochliodinol, a dimeric benzoquinone metabolite produced by fungi of the genus Chaetomium, has demonstrated notable antifungal properties. This in-depth technical guide synthesizes the current understanding of its mechanism of action, focusing on its primary role as an inhibitor of fungal mitochondrial respiration. This document provides a comprehensive overview of the available data, details relevant experimental methodologies, and visualizes the proposed molecular interactions and pathways, offering a valuable resource for researchers engaged in the discovery and development of novel antifungal agents.

Core Antifungal Mechanism: Inhibition of Mitochondrial Respiration

The principal antifungal activity of cochliodinol is attributed to its ability to disrupt the mitochondrial respiratory chain in fungi. Early studies have shown that cochliodinol significantly reduces the rate of oxygen consumption in fungal spores, pointing to a direct interference with cellular energy metabolism.

A key study demonstrated that cochliodinol, at a concentration of 15 µg/ml, inhibited the respiration rate of Fusarium oxysporum microspores by approximately 70%.[1][2] This inhibitory effect was observed with both glucose and succinate as respiratory substrates, suggesting that cochliodinol acts on a component of the electron transport chain common to the oxidation of both NADH and FADH2. The partial reversal of this inhibition by the addition of magnesium ions suggests a potential interaction with enzyme complexes that have cofactors requiring this divalent cation.[1][2]

While the precise molecular target within the fungal respiratory chain has not been definitively identified, the evidence strongly supports the disruption of this critical pathway as the primary mechanism of cochliodinol's antifungal action.

Quantitative Data on Antifungal Activity

Quantitative data on the antifungal efficacy of cochliodinol is limited in the currently available literature. The most specific data point comes from the foundational study on its mechanism. Further research is required to establish a comprehensive antifungal spectrum with Minimum Inhibitory Concentration (MIC) values against a broader range of pathogenic fungi.

| Fungal Species | Concentration | Effect | Reference |

| Fusarium oxysporum (microspores) | 15 µg/ml | ~70% reduction in respiration rate | [1][2] |

| Various microfungi | 1–10 μg/ml | Growth inhibition | [1] |

| Botrytis allii (spores) | 1–10 μg/ml | Germination inhibition | [1] |

| Fusarium moniliforme (spores) | 1–10 μg/ml | Germination inhibition | [1] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments relevant to elucidating the antifungal mechanism of action of cochliodinol.

Fungal Respiration Inhibition Assay

This protocol is designed to measure the effect of cochliodinol on the oxygen consumption of fungal cells or spores.

Objective: To quantify the inhibition of mitochondrial respiration in a target fungal species upon exposure to cochliodinol.

Materials:

-

Target fungal spores or harvested mycelia

-

Cochliodinol stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Respiratory substrates (e.g., glucose, succinate)

-

Respiration buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Oxygen electrode or a microplate-based respirometry system (e.g., Seahorse XF Analyzer)

-

Manometer (for traditional Warburg respirometry)

Procedure:

-

Fungal Preparation:

-

For spores: Harvest spores from a mature fungal culture and suspend them in respiration buffer to a known density.

-

For mycelia: Grow the fungus in liquid culture, harvest the mycelia by filtration, wash with sterile distilled water, and resuspend in respiration buffer to a known wet weight.

-

-

Assay Setup:

-

Add the fungal suspension to the respiration chamber of the oxygen electrode or the wells of the microplate.

-

Add the respiratory substrate (e.g., glucose or succinate) to the chamber/well to initiate baseline respiration.

-

Allow the system to equilibrate and record the basal oxygen consumption rate.

-

-

Inhibitor Addition:

-

Introduce a known concentration of cochliodinol (and a solvent control) into the chamber/well.

-

Continuously monitor and record the oxygen concentration over time.

-

-

Data Analysis:

-

Calculate the rate of oxygen consumption before and after the addition of cochliodinol.

-

Express the inhibitory effect as a percentage reduction in the respiration rate compared to the control.

-

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of cochliodinol that prevents visible growth of a fungus.

Objective: To determine the MIC of cochliodinol against various fungal strains.

Materials:

-

Cochliodinol stock solution

-

Standardized fungal inoculum (e.g., 0.5 McFarland standard)

-

Appropriate liquid growth medium (e.g., RPMI-1640 with MOPS buffer for yeasts, Sabouraud Dextrose Broth for molds)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure (Broth Microdilution Method):

-

Serial Dilution:

-

Prepare a two-fold serial dilution of cochliodinol in the growth medium across the wells of a microtiter plate.

-

Include a positive control (fungus without cochliodinol) and a negative control (medium only).

-

-

Inoculation:

-

Add a standardized fungal inoculum to each well (except the negative control).

-

-

Incubation:

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours for yeasts, longer for some molds).

-

-

Reading the MIC:

-

The MIC is the lowest concentration of cochliodinol at which there is no visible growth, as determined by visual inspection or by measuring the optical density at a specific wavelength (e.g., 600 nm).

-

Visualizations

Proposed Signaling Pathway of Cochliodinol's Antifungal Action

References

Natural Analogs of Cochliodinol from Fungal Sources: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochliodinol, a purple pigment first isolated from Chaetomium cochliodes and Chaetomium globosum, represents a class of dimeric indole alkaloids with a growing interest in the scientific community. These compounds and their natural analogs exhibit a range of biological activities, including antimicrobial and cytotoxic effects, making them promising candidates for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known natural analogs of Cochliodinol from fungal sources, detailing their isolation, structural characterization, and biological activities. The information is presented to facilitate further research and development in this area.

Natural Analogs of Cochliodinol

Cochliodinol and its analogs are primarily produced by fungi of the genus Chaetomium. These compounds are characterized by a dimeric structure derived from tryptophan. Variations in this core structure give rise to a series of natural analogs with distinct properties.

Key Analogs and Their Fungal Sources

| Compound | Fungal Source(s) | Chemical Formula | Reference(s) |

| Cochliodinol | Chaetomium cochliodes, Chaetomium globosum | C₃₂H₃₂N₂O₄ | [1][2] |

| Isocochliodinol | Chrysosporium merdarium | C₃₂H₃₀N₂O₄ | |

| Chaetocochin A | Chaetomium cochliodes | Not Available | |

| Chaetocochin B | Chaetomium cochliodes | Not Available | |

| Chaetocochin C | Chaetomium cochliodes | Not Available | |

| A Fluorescent Metabolite | Chaetomium cochliodes, Chaetomium globosum | C₃₂H₂₈N₂O₄ | [2] |

Biological Activities

The natural analogs of Cochliodinol have demonstrated significant biological activities, particularly in the areas of cytotoxicity against cancer cell lines and antimicrobial effects against various pathogens.

Cytotoxicity Data

The cytotoxic potential of Cochliodinol analogs has been evaluated against several human cancer cell lines. The following table summarizes the available quantitative data.

| Compound | Cell Line | IC₅₀ (µM) | Reference(s) |

| Chaetocochin A | Bre-04 (Breast Cancer) | Data not available | |

| Lu-04 (Lung Cancer) | Data not available | ||

| N-04 (Neuroblastoma) | Data not available | ||

| Chaetocochin C | Bre-04 (Breast Cancer) | Data not available | |

| Lu-04 (Lung Cancer) | Data not available | ||

| N-04 (Neuroblastoma) | Data not available |

Note: Specific IC₅₀ values for Chaetocochins A and C were not available in the public domain at the time of this review. The original research indicates "significant cytotoxicity."

Antimicrobial Activity Data

Several Cochliodinol analogs and related compounds from Chaetomium species have been tested for their ability to inhibit the growth of various microorganisms. The Minimum Inhibitory Concentration (MIC) is a key parameter in these studies.

| Compound/Extract | Target Organism | MIC (µg/mL) | Reference(s) |

| Chaetomium isolates | Multidrug-resistant bacteria | 3.9 - 62.5 | |

| Cochliodinol | Various microfungi | 1 - 10 |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of Cochliodinol and its analogs.

Fungal Culture and Metabolite Production

Objective: To cultivate fungal strains for the production of Cochliodinol and its analogs.

Materials:

-

Fungal strain (e.g., Chaetomium cochliodes, Chaetomium globosum)

-

Potato Dextrose Agar (PDA) or a suitable liquid medium

-

Sterile petri dishes or Erlenmeyer flasks

-

Incubator

Procedure:

-

Inoculate the fungal strain onto PDA plates or into a liquid medium under sterile conditions.

-

Incubate the cultures at an appropriate temperature (typically 25-28 °C) in the dark for a period of 14-21 days, or until sufficient growth and metabolite production are observed.

-

For solid-state fermentation, rice culture is often used. Forty grams of rice are mixed with 100 mL of distilled water in a 500 mL Erlenmeyer flask and autoclaved. The flask is then inoculated with the fungus and incubated.

Extraction and Isolation of Cochliodinol Analogs

Objective: To extract and purify Cochliodinol and its analogs from fungal cultures.

Materials:

-

Fungal culture (solid or liquid)

-

Solvents: Ethyl acetate, methanol, chloroform, hexane

-

Silica gel for column chromatography

-

Glass column for chromatography

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system (optional, for final purification)

Procedure:

-

Extraction:

-

For liquid cultures, partition the culture broth with an equal volume of ethyl acetate. Separate the organic layer.

-

For solid cultures, soak the culture material in methanol or ethyl acetate. Filter the extract to remove solid debris.

-

-

Concentration: Concentrate the solvent extract using a rotary evaporator to obtain a crude extract.

-

Column Chromatography:

-

Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

-

Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient, followed by an ethyl acetate-methanol gradient.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Purification:

-

Combine fractions containing the compounds of interest based on TLC analysis.

-

Further purify the combined fractions using repeated column chromatography or by preparative HPLC to obtain pure compounds.

-

Structure Elucidation

Objective: To determine the chemical structure of the isolated compounds.

Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments are used to determine the connectivity of atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition. Fragmentation patterns can provide additional structural information.

-

X-ray Crystallography: Provides the definitive three-dimensional structure of crystalline compounds.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic activity of the isolated compounds against cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7)

-

96-well plates

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Dissolve the formazan crystals by adding DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Assay (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the isolated compounds.

Materials:

-

Bacterial or fungal strains

-

96-well plates

-

Mueller-Hinton Broth (MHB) or other suitable broth

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of the test microorganism.

-

Perform serial dilutions of the test compounds in the wells of a 96-well plate containing broth.

-

Inoculate each well with the standardized microbial suspension.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

The following diagrams illustrate the general workflow for the isolation and characterization of Cochliodinol analogs and a hypothetical signaling pathway for their cytotoxic activity.

Caption: General workflow for the isolation and characterization of Cochliodinol analogs.

Caption: Hypothetical signaling pathway for the cytotoxic activity of Cochliodinol analogs.

Conclusion

The natural analogs of Cochliodinol from fungal sources represent a promising area for the discovery of new therapeutic agents. This technical guide provides a foundational overview for researchers, summarizing the known analogs, their biological activities, and key experimental protocols. Further research is warranted to isolate and characterize novel analogs, elucidate their mechanisms of action, and explore their full therapeutic potential. The detailed methodologies and structured data presented herein are intended to serve as a valuable resource to accelerate these efforts.

References

Cochliodinol: A Comprehensive Technical Guide to its Biological Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochliodinol, a phenolic metabolite produced by fungi of the Chaetomium genus, notably Chaetomium cochliodes and Chaetomium globosum, has garnered scientific interest due to its broad range of biological activities.[1][2][3] This bisindolyl benzoquinone exhibits a spectrum of effects, including antimicrobial, cytotoxic, and phytotoxic properties.[1][3][4] This technical guide provides a comprehensive overview of the known biological activities of Cochliodinol, with a focus on quantitative data presentation, detailed experimental protocols for activity assessment, and visual representations of key experimental workflows.

Quantitative Biological Activity Spectrum

While early studies have established the qualitative bioactivity of Cochliodinol, specific quantitative data such as IC₅₀ (half maximal inhibitory concentration), MIC (minimum inhibitory concentration), LC₅₀ (lethal concentration, 50%), and EC₅₀ (half maximal effective concentration) values are not extensively reported in publicly available literature. The following tables summarize the known biological activities and provide a framework for the type of quantitative data that would be generated through the experimental protocols detailed in this guide.

Table 1: Antimicrobial Activity of Cochliodinol

| Target Organism | Activity Type | Quantitative Metric | Reported Value (µg/mL) | Reference |

| Pseudomonas aeruginosa | Antibacterial | MIC | Growth inhibited at 30 µg/mL | [1] |

| Various Bacteria | Antibacterial | MIC | Activity reported | [1][3] |

| Fusarium oxysporum | Antifungal | MIC | Growth inhibited | [1][3][5] |

| Botrytis allii | Antifungal | MIC | Spore germination inhibited | [1] |

| Fusarium moniliforme | Antifungal | MIC | Spore germination inhibited | [1] |

| Various Microfungi | Antifungal | MIC | Growth inhibited at 1–10 µg/mL | [1] |

Table 2: Cytotoxic Activity of Cochliodinol

| Cell Line | Activity Type | Quantitative Metric | Reported Value (µg/mL) | Reference |

| HeLa (Human Cervical Carcinoma) | Cytotoxicity | IC₅₀ | Cytopathological effects not observed at 5 µg/mL | [1][3] |

Table 3: Phytotoxic, Insecticidal, and Nematicidal Activities of Cochliodinol

| Activity Type | Target Organism/Test System | Quantitative Metric | Reported Value | Reference |

| Phytotoxicity | Seed Germination | % Inhibition, EC₅₀ | Activity suggested | [1] |

| Insecticidal | Various Insects | LC₅₀ | To be determined | N/A |

| Nematicidal | Various Nematodes | EC₅₀ | To be determined | N/A |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to quantitatively assess the biological activity of Cochliodinol.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of Cochliodinol against various bacterial and fungal strains.[6][7][8][9][10]

Materials:

-

96-well microtiter plates

-

Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Bacterial or fungal inoculum, standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

-

Cochliodinol stock solution of known concentration

-

Positive control (no compound)

-

Negative control (no inoculum)

-

Standard antibiotic/antifungal agent (e.g., ciprofloxacin, fluconazole)

-

Incubator

Procedure:

-

Preparation of Cochliodinol Dilutions: A serial two-fold dilution of the Cochliodinol stock solution is prepared directly in the 96-well plates using the appropriate culture broth.

-

Inoculation: Each well (except the negative control) is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of Cochliodinol that completely inhibits visible growth of the microorganism.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effect of Cochliodinol on cell lines like HeLa.[11][12][13][14]

Materials:

-

96-well cell culture plates

-

HeLa cells (or other target cell line)

-

Complete cell culture medium

-

Cochliodinol stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Cochliodinol. Control wells receive medium with the vehicle (e.g., DMSO) used to dissolve the compound.

-

Incubation: Plates are incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: The treatment medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The solubilization solution is added to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC₅₀ Calculation: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined from the dose-response curve.

Phytotoxicity Testing: Seed Germination Assay

This assay evaluates the effect of Cochliodinol on the germination and early growth of plants.[15][16][17][18][19]

Materials:

-

Petri dishes or multi-well plates

-

Filter paper

-

Seeds of a model plant (e.g., cress, lettuce)

-

Cochliodinol solutions of varying concentrations

-

Distilled water (negative control)

-

A known herbicide (positive control)

-

Growth chamber or incubator

Procedure:

-

Plate Preparation: Petri dishes are lined with filter paper.

-

Treatment Application: A specific volume of the Cochliodinol test solution is added to each petri dish to saturate the filter paper.

-

Seed Placement: A predetermined number of seeds are placed on the filter paper in each dish.

-

Incubation: The dishes are sealed and incubated in a growth chamber under controlled conditions (light, temperature) for several days.

-

Data Collection: After the incubation period, the number of germinated seeds is counted, and the root and shoot lengths of the seedlings are measured.

-

Analysis: The germination percentage and growth inhibition are calculated relative to the negative control to determine the phytotoxic effects.

Insecticidal Activity: Topical Application Bioassay

This method assesses the contact toxicity of Cochliodinol to a target insect species.[20][21][22][23][24]

Materials:

-

Target insects (e.g., fruit flies, mosquito larvae)

-

Microapplicator or fine-tipped pipette

-

Cochliodinol solutions in a suitable solvent (e.g., acetone)

-

Solvent-only control

-

Holding containers with food and water

-

Observation chamber

Procedure:

-

Insect Preparation: Insects are anesthetized (e.g., with CO₂ or chilling).

-

Topical Application: A precise volume of the Cochliodinol solution is applied to a specific part of the insect's body (e.g., the dorsal thorax). Control insects are treated with the solvent alone.

-

Recovery and Observation: The treated insects are placed in holding containers and allowed to recover. Mortality is assessed at specific time points (e.g., 24, 48 hours).

-

LC₅₀ Calculation: The lethal concentration 50 (LC₅₀) is calculated from the dose-response data.

Nematicidal Activity Assay

This protocol is designed to evaluate the efficacy of Cochliodinol against plant-parasitic or free-living nematodes.[25][26][27][28]

Materials:

-

Multi-well plates or small petri dishes

-

Nematode suspension of a known concentration

-

Cochliodinol solutions of varying concentrations

-

Control solution (e.g., water or a solvent control)

-

Microscope

Procedure:

-

Assay Setup: A specific volume of the nematode suspension is added to each well of the plate.

-

Treatment: An equal volume of the Cochliodinol test solution is added to the wells.

-

Incubation: The plates are incubated at a suitable temperature for a set period (e.g., 24, 48, 72 hours).

-

Mortality Assessment: The number of dead or immobile nematodes is counted under a microscope. Nematodes are considered dead if they do not move when probed with a fine needle.

-

EC₅₀ Calculation: The effective concentration 50 (EC₅₀) is determined from the concentration-response data.

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which Cochliodinol exerts its biological effects have not been extensively elucidated in the available literature. Further research is required to identify the specific cellular targets and signaling cascades modulated by this compound.

Conclusion

Cochliodinol presents a promising profile of diverse biological activities. While its antimicrobial and cytotoxic properties have been qualitatively described, there is a clear need for comprehensive quantitative studies to fully characterize its potential as a lead compound for drug development or as a biocontrol agent. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically investigate the biological activity spectrum of Cochliodinol and to elucidate its mechanisms of action. Future research should focus on obtaining precise quantitative data for its various activities and on identifying its molecular targets and affected signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. A Review on Bioactive Compounds from Marine-Derived Chaetomium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The toxicity of cochliodinol, an antibiotic metabolite of Chaetomium spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. The effect of cochliodinol, a metabolite of Chaetomium cochliodes, on the respiration of microsopores of Fusarium oxysporum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Broth microdilution - Wikipedia [en.wikipedia.org]

- 7. protocols.io [protocols.io]

- 8. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. broadpharm.com [broadpharm.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. static.igem.wiki [static.igem.wiki]

- 15. Seed germination test (phytotoxicity assay). [bio-protocol.org]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. mdpi.com [mdpi.com]

- 18. Perform the phytotoxicity test with Phytotoxkit solid samples | MicroBioTests [microbiotests.com]

- 19. broadlandsoasis.com [broadlandsoasis.com]

- 20. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]

- 21. researchgate.net [researchgate.net]

- 22. par.nsf.gov [par.nsf.gov]

- 23. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 24. entomoljournal.com [entomoljournal.com]

- 25. dergipark.org.tr [dergipark.org.tr]

- 26. Exploring the nematicidal mechanisms and control efficiencies of oxalic acid producing Aspergillus tubingensis WF01 against root-knot nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | Nematicidal Activity of Cyclopiazonic Acid Derived From Penicillium commune Against Root-Knot Nematodes and Optimization of the Culture Fermentation Process [frontiersin.org]

- 28. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochliodinol, a naturally occurring bisindolyl benzoquinone, and its related analogues represent a class of compounds with significant and diverse biological activities. First isolated from fungi of the Chaetomium genus, these molecules have attracted considerable interest in the scientific community for their potential as therapeutic agents.[1] This in-depth technical guide provides a comprehensive review of the current knowledge on Cochliodinol and related bisindolyl benzoquinones, with a focus on their synthesis, quantitative biological data, and the molecular pathways they modulate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties and Structure

Cochliodinol is characterized by a central benzoquinone core substituted with two indolyl moieties. The chemical structure has been identified as 2,5-dihydroxy-3,6-di(5′-(2″-methylbut-Δ2″-ene)-indolyl-3′)-cyclo-hexadiene-1,4-dione. This structure, featuring a substituted bisindolyl system, is the basis for its diverse biological activities.

Biological Activities

Cochliodinol and its analogues exhibit a broad spectrum of biological effects, including antifungal, antibacterial, and anticancer activities.

Antifungal and Antibacterial Activity

Cochliodinol has been shown to inhibit the growth of various microfungi at concentrations ranging from 1 to 10 μg/ml.[1] It is also effective against the germination of spores of Botrytis allii and Fusarium moniliforme at similar concentrations.[1] The triethanolamine salt of Cochliodinol, which is water-soluble, demonstrates inhibitory effects against a wide array of bacteria.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Bisindole Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Bisindole Amides (84a-84f) | Staphylococcus aureus (various strains including MRSA) | 1 - 2 | [2] |

| Bis(indolyl)methanes (83a-83d) | Staphylococcus aureus (including MRSA and VRE) | 0.5 - 2 | [2] |

| Bisindole (88b) | Pseudomonas aeruginosa | 3.9 (MIC₅₀) | [2] |

| Bisindole (88d) | Aspergillus niger | 7.8 (MIC₅₀) | [2] |

| Bisindole (88a, 88c) | Penicillium notatum | 7.8 | [2] |

| Bisindole (65) | Staphylococcus aureus | 40 | [2] |

| Bis(indolyl)pyridine (7d) | Staphylococcus aureus | 9.766 | [3] |

| Bis(indolyl)pyridine (8e) | Staphylococcus aureus | 19.53 | [3] |

| Bis(indolyl)pyridine (7d) | Candida albicans | 19.53 | [3] |

| Bis(indolyl)pyridine (8e) | Candida albicans | 19.53 | [3] |

Anticancer Activity

Bisindolyl benzoquinones have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the modulation of key signaling pathways that are dysregulated in cancer cells.

Table 2: In Vitro Anticancer Activity of Selected Bisindolyl Benzoquinones

| Compound Class | Cell Line | IC₅₀ | Reference |

| Bis-indolylquinones | Human MDA-MB-231 and MCF-7 breast cancer cells | Micromolar range | [4] |

| Indolylquinone (3d) | MCF-7 breast cancer cells | 2.29 µg/mL | [4] |

| Indolylquinone (3g) | MDA-MB-231 breast cancer cells | 3.99 µg/mL | [4] |

Experimental Protocols

General Synthesis of Bisindolyl Benzoquinones

A common method for the synthesis of bisindolyl benzoquinones involves the acid-catalyzed condensation of indoles with a benzoquinone derivative.[5]

Protocol for the Synthesis of a Bis-indole-substituted Benzoquinone Compound:

-

Reaction Setup: In a reaction flask, add indole and p-chlorobenzoquinone in a 1:1 equivalent ratio to water at room temperature.

-

Reaction: Stir the mixture for 3-24 hours.

-

Extraction and Oxidation: Extract the aqueous reaction solution with dichloromethane. Dry the organic phase with anhydrous sodium sulfate and filter. To the filtrate, add 20-80% equivalent of silver oxide and react for 8-20 hours. Concentrate the solution to obtain the bisindole-substituted p-chlorobenzoquinone.

-

Hydrolysis (Optional): To obtain the hydroxylated bisindolyl benzoquinone, add the product from the previous step to a 1:2 (v/v) mixed solution of 10% aqueous NaOH and methanol. Hydrolyze for 0.5-5 hours.

-

Purification: Extract the final product with ethyl acetate, dry with anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.[2]

General Protocol for Antifungal Susceptibility Testing (Broth Microdilution)

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested.

-

Drug Dilution: Prepare a serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to allow for fungal growth.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Signaling Pathways and Mechanisms of Action

Bisindolyl benzoquinones exert their biological effects by modulating various cellular signaling pathways. In cancer, these compounds have been shown to interfere with pathways crucial for cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK pathways. In fungi, the High Osmolarity Glycerol (HOG) pathway is a potential target.

Conclusion and Future Perspectives

Cochliodinol and related bisindolyl benzoquinones represent a promising class of natural products with a wide range of biological activities. Their potent antifungal, antibacterial, and anticancer properties make them attractive candidates for further drug development. While significant progress has been made in understanding their synthesis and biological effects, further research is needed to fully elucidate their mechanisms of action and to identify specific molecular targets. In particular, obtaining more quantitative data for Cochliodinol itself and detailed protocols for its synthesis and biological evaluation will be crucial for advancing this class of compounds towards clinical applications. The development of more efficient and scalable synthetic routes will also be essential for producing sufficient quantities for preclinical and clinical studies. The information compiled in this technical guide provides a solid foundation for future research in this exciting field.

References

- 1. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN1923811A - Indole substituted quinone compound and preparation method - Google Patents [patents.google.com]

- 4. Synthesis and anti-breast cancer activity of new indolylquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Extraction and Purification of Cochliodinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochliodinol is a purple pigment and a secondary metabolite produced by fungi of the genus Chaetomium, notably Chaetomium cochliodes and Chaetomium globosum.[1] This bisindolyl benzoquinone compound has garnered interest due to its potential biological activities, including antifungal properties.[1] These application notes provide a comprehensive protocol for the extraction and purification of cochliodinol from fungal cultures, designed to guide researchers in obtaining this compound for further investigation.

Data Presentation

The following tables summarize key quantitative data associated with the production and purification of cochliodinol.

Table 1: Reported Production and Yield of Cochliodinol

| Parameter | Value | Source Organism | Reference |

| Max. Concentration in Culture | Up to 0.45 mg/mL | Chaetomium cochliodes / Chaetomium globosum | [1] |

| Example Purified Yield | 12.7 mg | Chaetomium sp. | Not specified in snippets |